1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one
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Overview
Description
1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of acetophenone, characterized by the presence of chloro, fluoro, and hydroxy substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Fries rearrangement of 2-chlorophenyl acetate with aluminum chloride, performed without a solvent at temperatures between 110°C and 180°C . Another method includes performing double esterification on amino groups and phenolic hydroxy groups in one step, using amino-phenol as a raw material .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 1-(3-chloro-5-fluoro-4-oxophenyl)ethan-1-one.
Reduction: Formation of 1-(3-chloro-5-fluoro-4-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-2-hydroxyphenyl)ethan-1-one: Similar structure but lacks the fluoro substituent.
1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: Similar structure but lacks the chloro substituent.
1-(3-Hydroxyphenyl)ethan-1-one: Lacks both chloro and fluoro substituents.
Uniqueness
1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and potential for forming specific interactions with biological targets.
Properties
Molecular Formula |
C8H6ClFO2 |
---|---|
Molecular Weight |
188.58 g/mol |
IUPAC Name |
1-(3-chloro-5-fluoro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6ClFO2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3 |
InChI Key |
SCYWHPLKUVLICU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)O)F |
Origin of Product |
United States |
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